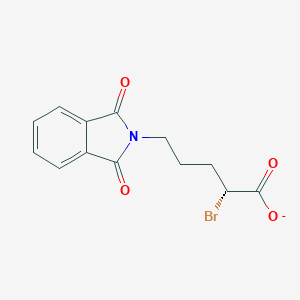

(R)-5-Phthalimido-2-bromovaleric acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGBPUWRRBLODE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of (R)-5-Phthalimido-2-bromovaleric Acid

Abstract

(R)-5-Phthalimido-2-bromovaleric acid is a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly as a key intermediate for matrix metalloproteinase (MMP) inhibitors. The stereochemistry at the α-carbon is critical for its biological activity, necessitating stereocontrolled synthetic strategies. This technical guide provides a comprehensive overview of the primary synthetic pathways for (R)-5-Phthalimido-2-bromovaleric acid, with a focus on scalable and efficient methodologies suitable for research and drug development professionals. We will delve into two principal chiral pool approaches, starting from the readily available amino acids, (R)-ornithine and L-glutamic acid. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for each route.

Introduction: The Significance of (R)-5-Phthalimido-2-bromovaleric Acid

The structural motif of α-bromo carboxylic acids is highly valuable in organic synthesis, serving as a versatile precursor for a variety of functional group transformations, including the introduction of amino, hydroxyl, and other nucleophilic groups with high reactivity in SN2 reactions.[1] When this functionality is combined with a distant protected amino group in a chiral molecule like (R)-5-Phthalimido-2-bromovaleric acid, it becomes an indispensable component for the asymmetric synthesis of complex molecules.

The phthalimido group serves as a robust protecting group for the primary amine, stable to a wide range of reaction conditions.[2][3][4] Its presence is essential for preventing unwanted side reactions during the synthesis and for directing the stereochemical outcome of certain transformations.

This guide will explore the two most prominent and scientifically sound pathways for the synthesis of this important intermediate.

Synthesis Pathway I: From (R)-Ornithine via Diazotization

A highly efficient and scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid has been developed starting from (R)-ornithine.[5][6] This method leverages the inherent chirality of the starting material and proceeds with overall retention of configuration through a double inversion mechanism.

Mechanistic Rationale

The key to this synthesis is a diazotization reaction of an α-amino acid in the presence of bromide ions. The reaction is well-established to proceed with overall retention of configuration. This is explained by a mechanism involving a double SN2 inversion. The first inversion occurs via the intramolecular displacement of the diazonium group by the carboxylate to form a transient α-lactone intermediate. The second inversion is the subsequent nucleophilic attack of a bromide ion on the α-lactone, opening the ring to yield the α-bromo acid.[5]

Caption: Double inversion mechanism in the synthesis from (R)-ornithine.

Experimental Protocol

This protocol is adapted from a reported scalable process.[5][6]

Step 1: Phthaloylation of (R)-Ornithine

-

(R)-Ornithine is treated with a copper salt to selectively protect the α-amino group and the carboxyl group.

-

The δ-amino group is then reacted with an N-acylating agent such as N-carboethoxyphthalimide to introduce the phthalimido group.

-

The copper salt is subsequently cleaved using aqueous hydrobromic acid.

Step 2: One-Pot Diazotization and Bromination

-

The resulting (R)-5-phthalimido-2-aminovaleric acid is dissolved in an aqueous solution of hydrobromic acid and sodium bromide.

-

The solution is cooled, and an aqueous solution of sodium nitrite is added portion-wise, maintaining a low temperature to control the exothermic reaction and the stability of the diazonium salt. Acetic acid can be employed as an effective anti-foaming agent during this step.[5][6]

-

After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.

-

The product is then extracted using an organic solvent, such as dichloromethane, to minimize operator exposure to the corrosive aqueous mixture.[5]

Process Optimization and Data

For large-scale production, several factors are critical for success. The pH during the phthaloylation step must be carefully controlled to prevent hydrolysis of the phthalimido group.[5] The temperature during diazotization is also crucial for minimizing side reactions. An extractive workup is preferred for safety and efficiency at a larger scale.[5][6]

| Parameter | Value | Reference |

| Starting Material | (R)-Ornithine | [5][6] |

| Overall Yield (crude) | 56% | [5] |

| Enantiomeric Excess (crude) | 94% ee | [5] |

| Overall Yield (recrystallized) | 41% | [5] |

| Enantiomeric Excess (recrystallized) | 99% ee | [5] |

Table 1: Process data for the synthesis from (R)-ornithine.

Synthesis Pathway II: From L-Glutamic Acid

An alternative and widely utilized chiral pool starting material is L-glutamic acid.[7] This pathway involves the initial protection of the amino group, followed by stereoselective bromination.

Strategic Considerations

The synthesis from L-glutamic acid requires a different approach to introduce the bromine at the α-position with the desired stereochemistry. A key intermediate in this route is N-phthaloyl-L-glutamic acid. The subsequent bromination of this intermediate is a critical step that dictates the stereochemical outcome.

Caption: Synthetic workflow starting from L-Glutamic Acid.

Experimental Protocol

Step 1: Synthesis of N-Phthaloyl-L-Glutamic Acid

-

L-glutamic acid is reacted with phthalic anhydride in a suitable solvent, such as pyridine, with heating to form N-phthaloyl-L-glutamic acid.[8] The reaction proceeds via the formation of a phthalamic acid intermediate, which then cyclizes to the phthalimide.

Step 2: Bromination of N-Phthaloyl-L-Glutamic Acid

-

The N-phthaloyl-L-glutamic acid is then subjected to bromination. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or by a Hell-Volhard-Zelinskii type reaction using bromine and a phosphorus trihalide.[1][7]

-

This bromination step typically results in a mixture of diastereomers, namely the (2S,4S) and (2S,4R) products.[7]

Step 3: Diastereomer Separation and Conversion

-

The separation of the diastereomeric mixture is a critical step. It has been reported that this can be achieved by taking advantage of the differential solubility and the tendency of one diastereomer to preferentially form a lactone.[7]

-

Subsequent chemical transformations, which may include hydrolysis and other functional group manipulations, are then carried out on the desired diastereomer to arrive at the target (R)-5-Phthalimido-2-bromovaleric acid. The exact sequence of steps following the separation will depend on the specific protecting groups used and the overall synthetic strategy.

Comparative Analysis of the Synthetic Pathways

| Feature | Synthesis from (R)-Ornithine | Synthesis from L-Glutamic Acid |

| Stereocontrol | Excellent, via a double inversion mechanism with overall retention.[5] | More challenging, requires separation of diastereomers formed during bromination.[7] |

| Scalability | Demonstrated to be scalable to the pilot plant level.[5][6] | Potentially scalable, but the diastereomer separation step may add complexity and reduce overall yield on a large scale. |

| Atom Economy | The "one-pot" nature of the key step is advantageous. | May involve more steps, potentially lowering the overall atom economy. |

| Starting Material | (R)-Ornithine is a readily available chiral amino acid. | L-Glutamic acid is an abundant and inexpensive chiral starting material.[9] |

Table 2: Comparison of the two main synthetic routes.

Conclusion

Both the (R)-ornithine and L-glutamic acid-based syntheses represent viable and effective methods for obtaining the valuable chiral intermediate, (R)-5-Phthalimido-2-bromovaleric acid. The choice of pathway will often depend on the specific requirements of the project, including scale, cost, and the desired level of stereochemical purity. The synthesis from (R)-ornithine offers a more direct and stereocontrolled route, which has been proven to be effective on a large scale. The pathway from L-glutamic acid, while potentially more economical in terms of the initial starting material, introduces the challenge of diastereomer separation, which must be carefully considered and optimized. This guide has provided the fundamental knowledge and practical insights necessary for researchers and drug development professionals to make informed decisions and successfully implement these synthetic strategies in their work.

References

-

Baxter, A. D., et al. (1998). Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine. Organic Process Research & Development, 2(6), 334-336. [Link]

-

ACS Publications. (1998). Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine. Organic Process Research & Development. [Link]

-

Grokipedia. Phthalimide. [Link]

-

MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

PubMed. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]

-

University of Liverpool. Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [Link]

-

PMC. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]

-

L-Glutamic acid - Food & Feed Analysis. [Link]

-

Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids. [Link]

-

Journal of American Science. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]

-

Semantic Scholar. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. [Link]

-

Organic Syntheses. phthalide. [Link]

-

PMC. (2012). Stereoselective Halogenation in Natural Product Synthesis. [Link]

-

PMC. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]

-

PubMed. (2014). The selective conversion of glutamic acid in amino acid mixtures using glutamate decarboxylase--a means of separating amino acids for synthesizing biobased chemicals. [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

ResearchGate. (2005). A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. [Link]

-

JOCPR. (2014). Synthesis of some new 5- substituted of. [Link]

-

ResearchGate. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. [Link]

-

ACS Publications. (1981). lactams from .beta.-hydroxy-.alpha.-amino acids. [Link]

- Google Patents. (2021). Method for preparing 5-hydroxyvaleric acid.

- Google Patents. (1957).

-

SciSpace. (1948). Preparation of phthalyl-L-glutamic acid. [Link]

-

ResearchGate. (2025). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]

-

ResearchGate. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

RSC Publishing. (2021). Synthesis and applications of symmetric amino acid derivatives. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

TREA. Process for the preparation of 5-hydroxyisophtalic acids. [Link]

-

MDPI. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. [Link]

-

R Discovery. (2011). Synthesis of α-Amino Acid Derivatives by Biomimetic Transamination. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phthalimides [organic-chemistry.org]

- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 4. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]

- 8. scispace.com [scispace.com]

- 9. Glutamic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Purification of (R)-5-Phthalimido-2-bromovaleric Acid

Executive Summary

Compound: (R)-5-Phthalimido-2-bromovaleric acid CAS: 179090-36-9 Core Application: Chiral intermediate for Matrix Metalloproteinase (MMP) inhibitors and non-natural amino acid synthesis.

This guide addresses the solubility profile and purification protocols for (R)-5-Phthalimido-2-bromovaleric acid , a sensitive chiral building block. Unlike simple aliphatic acids, the presence of the bulky, planar phthalimide group significantly alters its physicochemical properties, reducing water solubility while enhancing affinity for moderately polar organic solvents.

The critical insight for researchers is that Ethyl Acetate (EtOAc) serves as the primary solvent for recrystallization, offering a high temperature coefficient of solubility that enables effective enantiomeric enrichment and impurity rejection.

Part 1: Chemical Profile & Solubility Matrix

Structural Analysis

The compound features a hydrophobic phthalimide protecting group at the

-

Phthalimide Moiety: Drives solubility in polar aprotic solvents and provides crystallinity.

-

Carboxylic Acid: Allows solubility in basic aqueous media (as a salt) and polar protic solvents (alcohols), though esterification risks exist in the latter.

- -Bromine: Increases lipophilicity compared to the parent amino acid derivative.

Figure 1: Structural contributions to the solubility profile of (R)-5-Phthalimido-2-bromovaleric acid.

Solubility Data Table

The following data is synthesized from process chemistry protocols for the (R)-enantiomer.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Esters | Ethyl Acetate | High (Hot) / Low (Cold) | Primary Recrystallization Solvent. Excellent recovery and impurity rejection. |

| Aromatics | Toluene | Low / Sparingly Soluble | Used for slurry washing to remove non-polar impurities without dissolving the target. |

| Polar Aprotic | DMF, DMSO, NMP | High | Suitable for substitution reactions (e.g., azide displacement). Difficult to remove. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good for extraction; poor for crystallization due to high solubility at low temps. |

| Alcohols | Ethanol, Methanol | Moderate | Soluble, but risks solvolysis/esterification of the |

| Alkanes | Hexanes, Heptane | Insoluble | Anti-solvent used to force precipitation. |

| Aqueous | Water (Acidic/Neutral) | Insoluble | Product precipitates from aqueous reaction mixtures upon acidification. |

Part 2: Process Applications & Purification[1][2]

The "Gold Standard" Recrystallization Protocol

For high-purity applications (e.g., drug substance synthesis), crude material isolated from diazotization of (R)-Ornithine often contains trace phthalimide and enantiomeric impurities. The following protocol utilizes the differential solubility in Ethyl Acetate to upgrade chemical and optical purity.

Scientific Rationale:

-

Ethyl Acetate dissolves the target compound effectively at reflux (~77°C) but poorly at room temperature, maximizing recovery yield.

-

Toluene is used as a pre-wash (slurry) to strip lipophilic byproducts that are more soluble than the bromo-acid.

Experimental Workflow (Self-Validating System)

Step 1: Slurry Wash (Impurity Removal)

-

Charge crude (R)-5-Phthalimido-2-bromovaleric acid (solid cake) to a reactor.

-

Add Toluene (approx. 2-3 volumes relative to cake weight).

-

Agitate as a slurry at ambient temperature (20-25°C) for 30-60 minutes.

-

Filter the solids.[1] Note: The product remains on the filter; impurities are in the filtrate.

Step 2: Recrystallization (Enrichment)

-

Transfer the wet cake to a clean vessel.

-

Add Ethyl Acetate (approx. 2.5 - 3.0 volumes).

-

Heat the mixture to reflux (approx. 77°C).

-

Checkpoint: The solution should become clear. If solids remain, add small increments of EtOAc until dissolved.

-

-

Maintain reflux for 30 minutes to ensure homogeneity.

-

Cooling Ramp: Cool the solution slowly to room temperature over 4-5 hours.

-

Critical Control: Rapid cooling traps impurities. Slow cooling promotes large, pure crystal formation.

-

-

Age the slurry at ambient temperature (or 0-5°C for higher yield) for 8-12 hours.

-

Filter the crystalline solid.

-

Wash the cake with cold Ethyl Acetate (1-2 volumes).

-

Dry under vacuum at <45°C.

Figure 2: Purification workflow for (R)-5-Phthalimido-2-bromovaleric acid.

Part 3: Handling & Stability Notes

-

Hydrolysis Risk: Avoid prolonged exposure to basic aqueous solutions or hot protic solvents (methanol/water mixtures), as the phthalimide ring can open to form the phthalamic acid derivative.

-

Racemization: The

-proton is acidic. Avoid strong bases or high temperatures in the presence of weak bases, which can lead to racemization of the chiral center. -

Storage: Store in a cool, dry place protected from light. The bromide is a good leaving group; moisture can lead to slow hydrolysis to the

-hydroxy acid.

References

-

Production of (R)

- Source: Organic Process Research & Development (ACS Public

- Context: Describes the industrial-scale synthesis and purification (recrystallization from Ethyl Acet

-

URL:[Link]

- Synthesis of Phthalimido-Protected Amino Acid Derivatives. Source: Journal of Organic Chemistry / Organic Syntheses (General methodologies for phthalimido-acid handling). Context: Supports the solubility logic of phthalimide derivatives in polar aprotic vs. non-polar solvents.

Sources

The Strategic Utility of (R)-5-Phthalimido-2-bromovaleric Acid: A Chiral Synthon for Asymmetric Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1][2] This guide provides a comprehensive technical overview of (R)-5-Phthalimido-2-bromovaleric acid, a versatile chiral synthon that serves as a valuable building block in the stereoselective synthesis of complex pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of chiral drug molecules, supported by mechanistic insights and detailed experimental protocols.

Physicochemical Properties and Characterization

(R)-5-Phthalimido-2-bromovaleric acid is a non-naturally occurring amino acid derivative. The key structural features that underpin its utility as a chiral synthon are the phthalimido-protected amino group, which is robust yet can be deprotected under specific conditions, and the bromine atom at the α-position to the carboxylic acid. This α-bromo acid moiety is primed for nucleophilic substitution, allowing for the introduction of various functionalities with a high degree of stereochemical control.

Table 1: Physicochemical Properties of (R)-5-Phthalimido-2-bromovaleric acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO₄ | N/A |

| Molecular Weight | 326.15 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 38-41 °C | |

| Chirality | (R)-enantiomer | N/A |

Expected Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons from the phthalimide group (around 7.7-7.9 ppm), a triplet for the methine proton at the chiral center (α to the bromine and carbonyl group), and multiplets for the methylene protons of the valeric acid chain.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the phthalimide and carboxylic acid, the carbon bearing the bromine, and the aromatic carbons of the phthalimide group.

-

IR Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the carboxylic acid and the imide, as well as C-N and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and cleavage of the valeric acid chain.

Enantioselective Synthesis: A Scalable "One-Pot" Approach

The reliable and scalable synthesis of enantiomerically pure (R)-5-Phthalimido-2-bromovaleric acid is crucial for its application in drug development. A highly efficient "one-pot" procedure starting from the readily available chiral pool amino acid, (R)-ornithine, has been developed and proven to be effective on a pilot-plant scale.[4]

This method leverages a diazotization reaction, a well-established transformation in organic synthesis, to convert the α-amino group of a protected ornithine derivative into a bromine atom with retention of configuration.

Synthesis Workflow

The overall synthetic strategy involves three key stages, which can be performed sequentially in a single reaction vessel, minimizing handling and potential for contamination.

Caption: One-pot synthesis of the chiral synthon.

Detailed Experimental Protocol

The following protocol is adapted from the validated, scalable process described in Organic Process Research & Development.[4]

Materials:

-

(R)-Ornithine hydrochloride

-

N-Carboethoxyphthalimide (CEP)

-

Sodium hydroxide (NaOH)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Toluene

-

Ethyl acetate

Procedure:

-

Phthaloylation of (R)-Ornithine:

-

(R)-Ornithine hydrochloride is dissolved in water, and the pH is adjusted to approximately 10.5 with aqueous sodium hydroxide.

-

N-Carboethoxyphthalimide (CEP) is added portion-wise while maintaining the pH between 10.0 and 10.5 with the addition of NaOH. The reaction is monitored for the consumption of ornithine. This step selectively protects the δ-amino group of ornithine.

-

-

Diazotization and Bromination:

-

The reaction mixture is then acidified with 48% hydrobromic acid.

-

A solution of sodium nitrite in water is added slowly to the cooled reaction mixture, maintaining the temperature below 5 °C. Acetic acid can be used as an anti-foaming agent during this step.[4] The diazotization of the unprotected α-amino group occurs, followed by nucleophilic substitution with bromide ions present in high concentration.

-

-

Work-up and Purification:

-

The product is extracted from the aqueous reaction mixture using toluene.

-

The toluene extracts are combined and concentrated to yield the crude (R)-5-Phthalimido-2-bromovaleric acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to achieve high enantiomeric purity (e.e. >99%).[4]

-

Self-Validating System: The success of this protocol is validated at each stage. The completion of the phthaloylation can be monitored by TLC or HPLC. The formation of the desired product after diazotization is confirmed by the extraction of an organic-soluble product from the aqueous reaction mixture. The final purity and enantiomeric excess are determined by chiral HPLC analysis and comparison with a racemic standard.

Application as a Chiral Synthon in Drug Synthesis

The primary utility of (R)-5-Phthalimido-2-bromovaleric acid lies in its ability to introduce a specific stereocenter into a target molecule through a nucleophilic substitution reaction at the C-2 position. The (R)-configuration of the starting material dictates the stereochemistry of the resulting product, making it a valuable tool for asymmetric synthesis.

Mechanistic Rationale: The Sₙ2 Reaction and Stereochemical Inversion

The reaction of (R)-5-Phthalimido-2-bromovaleric acid with a nucleophile proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group (backside attack).[2][7]

Caption: Stereochemical inversion via an Sₙ2 mechanism.

A critical consequence of this backside attack is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[6] Therefore, the reaction of the (R)-synthon with a nucleophile will yield a product with an (S)-configuration at the newly formed stereocenter. This predictable stereochemical outcome is the cornerstone of its utility in asymmetric synthesis.

Case Study: Synthesis of Chiral Precursors for Immunomodulatory Drugs (IMiDs)

A significant application of this chiral synthon is in the synthesis of precursors for immunomodulatory drugs (IMiDs) like pomalidomide.[1][8] These drugs feature a chiral glutarimide ring, and their biological activity is highly dependent on the stereochemistry at the C-3 position of this ring.

The synthesis of the chiral core of these drugs can be achieved by reacting (R)-5-Phthalimido-2-bromovaleric acid with a suitable nucleophile, such as the enolate of a protected glutamine derivative or a related species. While a direct, one-step reaction with 3-aminopiperidine-2,6-dione is not the standard route for pomalidomide synthesis, the principle of using a chiral α-bromo acid to set the stereocenter is a key concept in many synthetic strategies for these molecules.

Illustrative Reaction Scheme:

A common strategy involves the reaction of a chiral α-halo ester with a nucleophile to construct the carbon backbone with the desired stereochemistry, which is then elaborated to the final drug molecule. The use of (R)-5-Phthalimido-2-bromovaleric acid or its ester derivative allows for the introduction of the (S)-stereocenter found in the active enantiomers of many IMiDs.

Conclusion

(R)-5-Phthalimido-2-bromovaleric acid is a valuable and strategically important chiral synthon in modern drug development. Its efficient and scalable synthesis from a readily available chiral pool starting material, combined with its predictable reactivity via an Sₙ2 mechanism, makes it an attractive choice for the introduction of a key stereocenter in complex pharmaceutical targets. The ability to control stereochemistry with high fidelity is a critical aspect of ensuring the safety and efficacy of chiral drugs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of well-characterized and readily accessible chiral building blocks like (R)-5-Phthalimido-2-bromovaleric acid will undoubtedly expand.

References

- Celgene Corporation. (2013). Pomalyst (pomalidomide)

-

Blacker, A. J., & Williams, J. M. J. (1998). Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine. Organic Process Research & Development, 2(4), 224-227. [Link]

-

BYJU'S. (2020, February 10). SN2 Reaction Mechanism. [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2020, September 26). SN2 reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

LibreTexts Chemistry. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

-

NIST. (n.d.). 2-Bromovaleric acid. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Bromovaleric acid. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. (2018, February 16). 5-Bromovaleric acid. [Link]

-

Lima, L. M., et al. (2020). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. European Journal of Medicinal Chemistry, 194, 112248. [Link]

-

Chen, Y., et al. (2022). (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 596(12), 1513-1521. [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. [Link]

-

ResearchGate. (2025, August 9). Synthesis, configurational stability and stereochemical biological evaluations of (S)- and (R)-5-hydroxythalidomides. [Link]

-

Semantic Scholar. (2021, February 1). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

-

Wiley Online Library. (2023, April 13). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

-

RSC Publishing. (2021, February 3). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

-

MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). 2-Bromovaleric acid - Optional[1H NMR] - Spectrum. [Link]

-

European Journal of Chemistry. (2025, September 30). Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes: Probing their efficacy as a radical scavenger in antioxidant applications. [Link]

-

NIST. (n.d.). 5-Bromovaleric acid, 2-tetradecyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 4. Pentanoic acid, 2-bromo- | C5H9BrO2 | CID 11446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Chiral Synthons for Efficient Preparation of Bispropionates via Stereospecific Oxonia-Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandf.figshare.com [tandf.figshare.com]

Application Notes & Protocols: Asymmetric Synthesis Utilizing (R)-5-Phthalimido-2-bromovaleric Acid

Abstract

(R)-5-Phthalimido-2-bromovaleric acid is a highly versatile chiral building block, or "chiron," pivotal in the asymmetric synthesis of complex molecular architectures.[1] Its structure is primed for stereocontrolled transformations, featuring a defined stereocenter at the α-carbon, a reactive bromide leaving group, a protected primary amine, and a carboxylic acid handle. This combination allows for the strategic construction of key heterocyclic and acyclic scaffolds, particularly substituted piperidines and non-proteinogenic amino acids, which are prevalent motifs in pharmaceuticals and natural products.[2][3] This guide provides in-depth protocols and the underlying chemical principles for leveraging this synthon in advanced organic synthesis, aimed at researchers and professionals in drug development.

Foundational Principles: The Strategic Value of the Synthon

The synthetic utility of (R)-5-Phthalimido-2-bromovaleric acid stems from its distinct functional domains:

-

The (R)-Stereocenter: The pre-defined stereochemistry at C-2 is the cornerstone of its use in asymmetric synthesis. Reactions at this center or adjacent to it can be designed to proceed with either retention or inversion of configuration, allowing for precise control over the final product's stereoisomerism.[4]

-

α-Bromo Group: The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide array of carbon and heteroatom nucleophiles.

-

Phthalimido-Protected Amine: The phthalimide group provides robust protection for the primary amine at the terminal (C-5) position. This protection is stable to a variety of reaction conditions but can be cleanly removed, typically with hydrazine, to unmask the nucleophilic amine at a strategic point in the synthesis. This is a classic strategy, related to the Gabriel synthesis of primary amines.[5]

-

Carboxylic Acid: This functional group offers a site for modification through esterification, amide bond formation, or reduction, enabling chain extension or the introduction of further complexity.

These features make the molecule an ideal precursor for intramolecular cyclization to form six-membered rings or for intermolecular reactions to build complex amino acid derivatives.

Application Protocol I: Asymmetric Synthesis of (S)-Pipecolic Acid Esters

Pipecolic acid (a piperidine-2-carboxylic acid) and its derivatives are crucial components of numerous alkaloids and approved pharmaceuticals, including the anticancer drug Niraparib and the antipsychotic agent Preclamol.[6][7] This protocol details a stereospecific intramolecular cyclization to convert the linear (R)-valeric acid derivative into a chiral (S)-piperidine scaffold. The reaction proceeds via a classic S_N2 mechanism, which results in a predictable inversion of stereochemistry.[4]

Workflow Overview

The overall strategy involves three main stages: protection of the carboxylic acid, deprotection of the amine, and subsequent intramolecular cyclization.

Caption: Workflow for the synthesis of Methyl (S)-Pipecolate.

Detailed Step-by-Step Protocol

Step 1: Esterification of the Carboxylic Acid

-

Rationale: The acidic proton of the carboxylic acid can interfere with the basic conditions required for cyclization. Esterification protects this group and improves solubility in organic solvents.

-

Procedure:

-

Suspend (R)-5-Phthalimido-2-bromovaleric acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl (R)-5-Phthalimido-2-bromovalerate, which can often be used in the next step without further purification.

-

Step 2: Phthalimide Deprotection

-

Rationale: This step unmasks the primary amine, which will act as the nucleophile in the subsequent cyclization step. Hydrazine is the classic reagent for cleaving the phthalimide group.

-

Procedure:

-

Dissolve the crude ester from Step 1 (1.0 eq) in ethanol (approx. 0.2 M).

-

Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux (approx. 78 °C) for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl (R)-5-amino-2-bromovalerate.

-

Step 3: Intramolecular S_N2 Cyclization

-

Rationale: In the presence of a non-nucleophilic base, the primary amine attacks the electrophilic carbon bearing the bromide. This S_N2 reaction proceeds via a backside attack, leading to a complete inversion of the stereocenter from (R) to (S).

-

Procedure:

-

Dissolve the crude amino-bromo ester from Step 2 (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (approx. 0.1 M).

-

Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Heat the mixture to 60-80 °C and stir for 24 hours, monitoring by TLC.

-

Cool the reaction, filter off the base, and concentrate the solvent.

-

Purify the resulting crude product via column chromatography on silica gel to obtain pure methyl (S)-pipecolate.

-

Validation and Characterization

| Parameter | Method | Expected Outcome |

| Purity & Structure | ¹H NMR, ¹³C NMR | Signals corresponding to the piperidine ring structure and methyl ester. |

| Molecular Weight | Mass Spectrometry (MS) | Correct molecular ion peak for the product. |

| Stereochemical Purity | Chiral HPLC/GC | High enantiomeric excess (e.g., >95% e.e.) for the (S)-enantiomer. |

| Optical Rotation | Polarimetry | Comparison with literature values for the (S)-enantiomer. |

Application Protocol II: Synthesis of Novel (R)-α-Alkyl/Aryl-δ-Phthalimido Amino Esters

This protocol utilizes the α-bromo position for C-C bond formation to synthesize novel, non-proteinogenic amino acid derivatives. Such molecules are of high interest in peptide chemistry for creating peptides with enhanced stability or novel biological functions.[8] The key step is a nucleophilic substitution that displaces the bromide. Depending on the chosen nucleophile and conditions, this reaction can proceed with inversion, making it a powerful tool for accessing the corresponding (S)-amino acid derivatives.

Mechanistic Pathway: C-C Bond Formation

Caption: S_N2-mediated synthesis of novel α-substituted amino esters.

Detailed Step-by-Step Protocol

-

Rationale: Organocuprates (Gilman reagents) are soft nucleophiles ideal for S_N2 reactions with alkyl halides, minimizing side reactions like elimination. This protocol uses a Gilman reagent to introduce a new alkyl or aryl group at the C-2 position with inversion of stereochemistry.

-

Procedure:

-

Prepare the Gilman Reagent: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare the lithium dialkyl- or diarylcuprate (R₂CuLi) by adding 2.0 equivalents of the appropriate organolithium reagent (RLi) to a suspension of copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF at -78 °C.

-

Substitution Reaction:

-

In a separate flame-dried flask, dissolve methyl (R)-5-Phthalimido-2-bromovalerate (prepared as in Protocol I, Step 1) (1.0 eq) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly add the pre-formed Gilman reagent solution via cannula to the solution of the bromoester.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 2 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl (S)-5-Phthalimido-2-substituted-valerate.

-

Expected Results for Various Nucleophiles

| R-Group (in R₂CuLi) | Product Class | Potential Application |

| Methyl, Butyl | β-branched amino acids | Building blocks for conformationally constrained peptides.[8] |

| Phenyl, Thienyl | α-Aryl amino acids | Pharmacophores in medicinal chemistry. |

| Vinyl | Unsaturated amino acids | Precursors for further functionalization via olefin metathesis. |

The final phthalimido-protected amino esters can be deprotected using hydrazine (as in Protocol I, Step 2) and the ester can be hydrolyzed to yield the free, non-proteinogenic amino acid, ready for peptide synthesis or other applications.

Conclusion

(R)-5-Phthalimido-2-bromovaleric acid is a powerful and versatile chiral synthon. The protocols outlined here demonstrate its utility in constructing two of the most important classes of molecules in drug discovery: substituted piperidines and non-natural amino acids. By understanding the underlying mechanistic principles—primarily the stereospecificity of the S_N2 reaction—chemists can precisely control the stereochemical outcome of their syntheses.[4] These methods provide reliable and scalable routes to generate libraries of chiral compounds for biological screening and lead optimization.

References

- Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Communications.

- High Quality 5-Bromovaleric Acid - Synthesis Intermediate. Ketone Pharma.

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.

- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern Commons.

- A Convenient Asymmetric Synthesis of a β-amino Ester with Additional Functionalization as a Precursor for Peptide Nucleic Acid (PNA) Monomers. PMC.

- Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.

- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.

- Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Publishing.

Sources

- 1. Amino acid chirons: a tool for asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust RP-HPLC Method for In-Process Monitoring of (R)-5-Phthalimido-2-bromovaleric Acid Synthesis

Abstract

This application note details the development and validation of a rapid and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reaction monitoring of (R)-5-Phthalimido-2-bromovaleric acid. The synthesis of this key chiral intermediate is crucial in various pharmaceutical manufacturing processes. The presented method provides excellent separation of the starting materials, the desired product, and potential by-products, enabling real-time tracking of reaction progress. This allows for precise determination of reaction completion, optimization of reaction parameters, and ensures the quality and consistency of the final product. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Introduction: The Critical Role of Reaction Monitoring

In pharmaceutical development and manufacturing, rigorous in-process control is paramount to ensure the safety, efficacy, and quality of the final drug substance. Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the generation of impurities.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high resolution, sensitivity, and versatility.[3][4]

(R)-5-Phthalimido-2-bromovaleric acid is a chiral building block of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is critical for its biological activity. Therefore, a robust analytical method capable of separating the enantiomers and monitoring the formation of the desired (R)-enantiomer is essential. This application note presents a detailed protocol for an RP-HPLC method specifically designed for monitoring the synthesis of this compound.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on the systematic selection and optimization of several key parameters. The goal was to achieve a baseline separation of the starting materials (e.g., a suitable amino acid precursor and phthalic anhydride), the (R)-5-Phthalimido-2-bromovaleric acid product, and any potential diastereomeric or process-related impurities within a reasonable analysis time.

Analyte Characteristics

(R)-5-Phthalimido-2-bromovaleric acid possesses both non-polar (phthalimido group) and polar (carboxylic acid) moieties. This amphiphilic nature guides the selection of the stationary and mobile phases. The presence of a chiral center necessitates consideration of a chiral stationary phase or a chiral derivatizing agent if enantiomeric separation is required during the monitoring process itself.

Stationary Phase Selection

Given the compound's structure, a reversed-phase stationary phase was the logical first choice.[5][6][7] A C18 (octadecyl) column is the most common and versatile reversed-phase packing, offering excellent retention for non-polar to moderately polar compounds through hydrophobic interactions.[6] For this application, a high-purity silica-based C18 column was selected to minimize silanol interactions and improve peak shape, especially for the acidic analyte.

To specifically address the chiral nature of the analyte, two primary approaches are common in HPLC: the use of a chiral stationary phase (CSP) or derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[8] For routine reaction monitoring where the primary goal is to track the disappearance of starting materials and the appearance of the product, an achiral C18 column is often sufficient. However, for final product analysis and chiral purity assessment, a polysaccharide-based CSP is recommended.[9][10] This application note will focus on the achiral method for reaction progress monitoring.

Mobile Phase Optimization

The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[11][12] Acetonitrile was chosen for this method due to its lower viscosity and UV transparency at low wavelengths.

The pH of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids.[11] To ensure consistent retention and good peak shape, the pH of the aqueous portion of the mobile phase was adjusted to be approximately 2-3 units below the pKa of the carboxylic acid group of the analyte. This suppresses the ionization of the carboxyl group, leading to increased retention and sharper peaks. A buffer, such as phosphate or formate, is typically used to maintain a stable pH.[12]

A gradient elution was employed to ensure the timely elution of both the more polar starting materials and the more retained product and potential non-polar impurities. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration.

Detector Selection

A Photodiode Array (PDA) detector was selected for this application.[13][14][15] A PDA detector provides the advantage of acquiring the entire UV-Vis spectrum for each peak, which is invaluable for peak purity assessment and can aid in the identification of unknown impurities.[14][16][17] The phthalimido group in the target molecule has a strong chromophore, allowing for sensitive detection in the UV region. The detection wavelength was optimized by examining the UV spectra of the starting materials and the product.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for the RP-HPLC analysis.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard: Reference standard of (R)-5-Phthalimido-2-bromovaleric acid.

-

Sample: Aliquots from the reaction mixture.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-15 min, 30-80% B; 15-17 min, 80-95% B; 17-19 min, 95% B; 19-20 min, 95-30% B; 20-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 220 nm |

Standard and Sample Preparation

-

Standard Preparation: Accurately weigh about 10 mg of the (R)-5-Phthalimido-2-bromovaleric acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of acid or base depending on the reaction conditions). Dilute the aliquot with the diluent to a suitable concentration within the linear range of the method (e.g., in a 10 mL volumetric flask). Filter the sample through a 0.45 µm syringe filter before injection.

Reaction Monitoring Workflow

The following diagram illustrates the workflow for monitoring the synthesis of (R)-5-Phthalimido-2-bromovaleric acid using the developed RP-HPLC method.

Figure 1: Workflow for RP-HPLC based reaction monitoring.

Method Validation: Ensuring Reliability and Trustworthiness

The developed RP-HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18] The key validation parameters are summarized below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[19][20] To demonstrate specificity, a solution containing the starting materials, the (R)-5-Phthalimido-2-bromovaleric acid product, and known potential impurities was analyzed. The method demonstrated baseline separation of all components, and peak purity analysis using the PDA detector confirmed that the analyte peak was free from co-eluting impurities. Forced degradation studies were also performed to ensure that the degradation products did not interfere with the quantification of the analyte.[21][22][23]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of (R)-5-Phthalimido-2-bromovaleric acid at different concentrations.[24]

| Concentration (µg/mL) | Peak Area |

| 10 | 125,430 |

| 25 | 312,980 |

| 50 | 624,550 |

| 100 | 1,251,200 |

| 150 | 1,878,900 |

The method was found to be linear over the concentration range of 10-150 µg/mL with a correlation coefficient (R²) of >0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of the analyte spiked into a sample matrix.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 80 | 79.5 | 99.4 |

| 100% | 100 | 100.2 | 100.2 |

| 120% | 120 | 119.3 | 99.4 |

The average recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.[19]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

| Precision Level | n | Mean Peak Area | % RSD |

| Repeatability | 6 | 1,252,500 | 0.5% |

| Intermediate Precision | 6 | 1,249,800 | 0.8% |

The low relative standard deviation (%RSD) values indicate that the method is precise.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[25] The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) remained within acceptable limits, demonstrating the robustness of the method.[19]

Conclusion

The RP-HPLC method detailed in this application note provides a rapid, specific, and reliable tool for monitoring the synthesis of (R)-5-Phthalimido-2-bromovaleric acid. The method's straightforward approach, coupled with its comprehensive validation, ensures its suitability for in-process control in a pharmaceutical development and manufacturing environment. By providing real-time data on reaction progress, this method facilitates process optimization, enhances product quality, and contributes to a more efficient and controlled manufacturing process.

References

- Alsante, K. M., et al. (2011). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 859-873.

- Brumley, D. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

- Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- ARL Bio Pharma. (n.d.).

- N.A. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.

- Phenomenex. (2025, April 1). Types of HPLC Detectors.

- Phenomenex. (2025, June 6).

- Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.

- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.

- Chrom Tech, Inc. (2025, October 20).

- Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC.

- Waters Corporation. (n.d.).

- Balikova, M. (2017). Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups.

- Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.

- Krcmova, L. K., et al. (2021). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples. MDPI.

- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.

- Drawell. (2024, April 28).

- N.A. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.

- Waters Corporation. (n.d.).

- Patel, K. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

- N.A. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

- Springer Nature. (n.d.). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- N.A. (n.d.).

- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

- N.A. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Open Access Journals.

- Phenomenex. (n.d.).

- Kim, J., et al. (2022).

- Harada, N. (2016).

- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.

- Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- N.A. (2025, May 29). Review on Advanced RP-HPLC Method Development for Multicomponent Analysis: Techniques, Applications, and Validation Protocols. International Journal of Pharmaceutical Sciences.

- N.A. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- N.A. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.

- N.A. (2024, July 11).

- Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms.

- ResearchGate. (n.d.).

- N.A. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

- N.A. (2010, March 1). Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. American Pharmaceutical Review.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of 2'-Bromovalerophenone in Pharmaceutical Synthesis.

- Freie Universität Berlin. (2021, April 15). Reaction Chemistry & Engineering. Refubium.

- RSC Publishing. (n.d.).

Sources

- 1. mt.com [mt.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. rroij.com [rroij.com]

- 5. moravek.com [moravek.com]

- 6. chromtech.com [chromtech.com]

- 7. labtech.tn [labtech.tn]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. veeprho.com [veeprho.com]

- 13. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 14. labcompare.com [labcompare.com]

- 15. ctlatesting.com [ctlatesting.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. actascientific.com [actascientific.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. onyxipca.com [onyxipca.com]

- 23. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. ijpsjournal.com [ijpsjournal.com]

Troubleshooting common side reactions in (R)-5-Phthalimido-2-bromovaleric acid synthesis

Current Status: Operational Ticket Focus: Troubleshooting Side Reactions & Process Optimization Applicable For: Custom Synthesis, Process Chemistry, Peptidomimetic Development

Core Reaction Overview

This guide addresses the synthesis of (R)-5-Phthalimido-2-bromovaleric acid via the diazotization-bromination of

The "Double Inversion" Mechanism

Users often mistakenly assume this reaction proceeds via a simple

-

Diazotization: The

-amine is converted to a diazonium salt.[] -

-Lactone Formation (Inversion #1): The carboxylate oxygen attacks the

-

Bromide Attack (Inversion #2): Bromide ions (

) open the unstable lactone ring, restoring the original stereochemistry.

Rule of Thumb: To obtain the (R)-bromide , you must start with the (R)-amino acid (D-Ornithine).

Troubleshooting Guide (FAQ Format)

Category A: Stereochemistry & Enantiomeric Excess (ee)

Q: My product has low optical rotation or low ee. Did I racemize the center?

Diagnosis: True racemization is rare in this specific mechanism under standard conditions (

-

Wrong Starting Material: Confirm you used D-Ornithine (

-phthaloyl). Natural L-Ornithine yields the (S)-bromide. -

Halide Exchange: If the reaction sits too long in the presence of competing nucleophiles (like

if -

-Elimination-Readdition: If the temperature spikes (

Corrective Action:

-

Protocol Check: Ensure temperature is maintained between

and -

Reagent Check: Use dedicated

(47-48% aq) and

Category B: Impurity Profile (The "Oily" Mixture)

Q: I see a significant hydroxyl impurity (5-phthalimido-2-hydroxyvaleric acid) by LC-MS. How do I remove it?

Diagnosis: This is the most common side reaction. Water competes with bromide to open the

-

Cause: Low concentration of bromide ions

relative to water.

Corrective Action:

-

The "Salting Out" Method: Do not rely solely on HBr. Saturate the aqueous phase with Potassium Bromide (KBr) (approx. 3–4 equivalents). This shifts the kinetics to favor bromide attack over water hydrolysis.

-

Solvent Modification: Conduct the reaction in a mixture of

and Acetic Acid (solvent) rather than pure water to lower the water activity.

Q: There is a UV-active impurity at a slightly lower retention time. What is it? Diagnosis: This is likely (E)-5-phthalimido-2-pentenoic acid (elimination product).

-

Cause: Thermal instability.[2] The diazonium intermediate or the

-lactone eliminated a proton instead of accepting a nucleophile.

Corrective Action:

-

Temperature Control: Never allow the reaction to exceed

until gas evolution ceases. -

Addition Rate: Slow down the

addition. Rapid addition generates local "hot spots" of exotherm.

Category C: Phthalimide Stability

Q: My phthalimide group is hydrolyzing to phthalamic acid. I thought it was stable? Diagnosis: Phthalimides are generally stable in acid but unstable in base. However, prolonged reflux in strong aqueous acid will eventually open the ring.

-

Cause: Harsh workup conditions or excessive reaction times at room temperature.

Corrective Action:

-

Quench Gently: Do not use strong base to neutralize the acid during workup. Dilute with cold water and extract immediately into an organic solvent (DCM or EtOAc).

-

Avoid Boiling: Do not heat the reaction to drive it to completion. If diazo remains, stir longer at

, not hotter.

Optimized Protocol Parameters

The following table summarizes the critical parameters to minimize the side reactions discussed above.

| Parameter | Recommended Range | Impact of Deviation |

| Starting Material | L-form yields (S)-product (Wrong enantiomer). | |

| Temperature | ||

| Acid Source | 47% | Using |

| Additives | Essential to suppress hydroxy-acid formation. | |

| Sub-surface, over 1-2 hours | Rapid addition causes exotherms and | |

| Solvent System | Pure water increases hydroxy impurity. |

Visualizing the Pathway & Troubleshooting

Mechanism: Why Retention Occurs

Figure 1: The "Double Inversion" mechanism ensures retention of configuration. Side reactions (red dotted lines) occur when process controls fail.

Decision Tree: Troubleshooting Purity Issues

Figure 2: Rapid diagnostic flow for common impurities in diazotization reactions.

References

-

Mechanism of Retention (Double Inversion)

- Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).

-

Note: Found

-lactone intermediate in

-

Synthesis of Phthalimido-Bromo Acids

- Miyazawa, T., et al. (2011). "Synthesis of enantiomerically pure -bromo acids from -amino acids." Tetrahedron: Asymmetry.

- Context: Describes the optimization of HBr/NaNO2 conditions to minimize hydroxy by-products.

-

General Diazotization Protocols

-

Organic Syntheses, Coll.[4] Vol. 3, p. 523 (1955); Vol. 28, p. 75 (1948). "

-Bromo-isovaleric acid." - Context: Standard operating procedure for converting valine to bromo-isovaleric acid, applicable to ornithine deriv

-

-

Phthalimide Stability

-

Khan, A. T., et al. (2006).[5] "Bromocarboxylic acid synthesis by bromination." Journal of Organic Chemistry.

-

Sources

Technical Support Center: Optimization of Alkylation with (R)-5-Phthalimido-2-bromovaleric Acid

Case ID: OPT-5P2BV-ALK Status: Active Agent: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Nucleophilic Substitution

Executive Summary & Reagent Profile

You are working with (R)-5-Phthalimido-2-bromovaleric acid (also known as N-phthaloyl-5-bromo-norvaline). This reagent is a critical chiral building block for synthesizing non-natural amino acids, specifically Ornithine and Arginine analogs via nucleophilic substitution (

Critical Chemical Profile

-

Role: Electrophile (Alkylating Agent).

-

Reactive Center: C2 (

-carbon) containing the Bromine leaving group. -

Stereochemistry: (R)-configuration.

-

Note: Direct

substitution results in Inversion of Configuration , yielding (S)-products (which correspond to L-amino acids in this specific scaffold).

-

-

Protecting Group: Phthalimide (on C5). Stable to mild acid/base; labile to hydrazine and strong hydroxide.

-

Key Challenge: The free carboxylic acid (-COOH) complicates basic alkylation conditions.

Pre-Reaction Checklist (The "Is it Plugged In?" Phase)

Before troubleshooting low yields, ensure your setup meets these fundamental criteria.

| Parameter | Requirement | Why? |

| Substrate Form | Ester (Methyl, Ethyl, or t-Butyl) | CRITICAL: Free acids deprotonate in basic conditions to form carboxylates ( |

| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | |

| Water Content | Anhydrous (< 50 ppm) | Water acts as a competing nucleophile, hydrolyzing the bromide to an alcohol ( |

| Storage | Dark, -20°C, under Argon |

Troubleshooting & Optimization (FAQs)

Q1: "I am getting no reaction or very low conversion. The starting material remains."

Diagnosis: The electrophile (C-Br bond) is not reactive enough for your specific nucleophile, or the nucleophile is being quenched.

Solution A: The Finkelstein Activation (In-Situ Iodination) Bromides are moderately good leaving groups, but Iodides are superior. You can generate the more reactive Iodide in situ.

-

Protocol: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture.

-

Mechanism: The Iodide displaces the Bromide (equilibrium), forming a transient, highly reactive

-iodo species that reacts rapidly with your nucleophile [3].

Solution B: Solvent Switch

If using THF or DCM, switch to DMF (Dimethylformamide) or DMSO . These solvents significantly increase the rate of

Q2: "My product is racemic (0% ee). I lost the stereochemistry."

Diagnosis: You likely used a base that was too strong, leading to enolization.

The

Solution:

-

Avoid Hard Bases: Do not use NaH, LDA, or Alkoxides (

, -

Use Weak/Non-Nucleophilic Bases: Use

or -

Lower Temperature: Run the reaction at 0°C to -10°C . Enolization (racemization) has a higher activation energy than

substitution. Lowering the temp favors substitution.

Q3: "I see a major side product that looks like an alkene."

Diagnosis: Elimination (E2) is competing with Substitution (

Solution:

-

Sterics: If your nucleophile is bulky, E2 is favored. Try a less sterically hindered nucleophile if possible.

-

Basicity: Switch to a less basic nucleophile (e.g., Thiolate instead of Alkoxide, or Azide instead of Amine).

-

Concentration: High concentration favors

(bimolecular) over E1 (unimolecular), though E2 is also bimolecular.

Strategic Decision Logic (Visualized)

Use this logic flow to determine your experimental setup.

Figure 1: Decision Matrix for optimizing reaction conditions based on nucleophile type.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Alkylation (Thiol Example)

Target: Synthesis of S-substituted L-Ornithine analog with inversion of configuration.

Reagents:

-

(R)-5-Phthalimido-2-bromovaleric acid methyl ester (1.0 eq)

-

Thiol Nucleophile (1.1 eq)

-

Cesium Carbonate (

) (1.2 eq) -

DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the Thiol (1.1 eq) in anhydrous DMF.

-

Base Addition: Add

(1.2 eq) at 0°C. Stir for 15 mins to generate the thiolate. -

Electrophile Addition: Add the Bromide Ester (1.0 eq) dropwise as a solution in DMF. Crucial: Slow addition prevents local hotspots that cause racemization.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If reaction < 50% complete after 4 hours, add 10 mol% TBAI (Finkelstein catalyst) and warm to Room Temp.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then Brine. Dry over

.

Mechanistic Insight: Stereochemical Inversion

Understanding the mechanism is vital for troubleshooting stereochemical loss.

Figure 2: Competing pathways. The top path (

References

-

MasterOrganicChemistry. "Nucleophilic Substitution (SN2) on Carboxylic Acid Derivatives." Available at: [Link]

-

Organic Chemistry Portal. "Solvent Effects in Substitution Reactions." Available at: [Link]

-

ScienceMadness Wiki. "Finkelstein Reaction."[2] Available at: [Link]

-

National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid." PubMed. Available at: [Link]

Sources

Preventing racemization during reactions with (R)-5-Phthalimido-2-bromovaleric acid

Technical Support Center: (R)-5-Phthalimido-2-bromovaleric acid

Welcome to the technical support guide for (R)-5-Phthalimido-2-bromovaleric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block. Maintaining the stereochemical integrity of the C2 carbon is paramount for achieving desired biological activity and avoiding diastereomeric impurities in subsequent synthetic steps. This guide provides an in-depth analysis of the causes of racemization and offers practical, field-proven strategies to ensure your reactions proceed with maximum stereochemical retention.

Understanding the Root Cause: The Mechanism of Racemization

The primary vulnerability of (R)-5-Phthalimido-2-bromovaleric acid lies in the acidity of the hydrogen atom at the chiral α-carbon (C2). This hydrogen is positioned between two electron-withdrawing groups: the bromine atom and the carbonyl group of the carboxylic acid. This positioning makes the α-hydrogen susceptible to abstraction by bases or removal during acid-catalyzed enolization.[1][2][3]

Under either basic or acidic conditions, the chiral, sp³-hybridized α-carbon is converted into a planar, achiral, sp²-hybridized intermediate (an enolate or enol, respectively).[2][4][5] Subsequent protonation of this planar intermediate can occur from either face with roughly equal probability, leading to the formation of a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[5] This process results in a complete loss of optical activity.

Sources

Technical Support Center: Navigating Solubility Challenges of (R)-5-Phthalimido-2-bromovaleric Acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and practical solutions for addressing solubility issues encountered when working with (R)-5-Phthalimido-2-bromovaleric acid. As Senior Application Scientists, we have consolidated our in-field experience with established chemical principles to help you navigate your experimental workflows with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of (R)-5-Phthalimido-2-bromovaleric acid.

Q1: What are the primary structural features of (R)-5-Phthalimido-2-bromovaleric acid that influence its solubility?

A1: The solubility of this compound is governed by a balance of three key features:

-

Carboxylic Acid Group (-COOH): This is a polar, acidic functional group that can be deprotonated to form a much more soluble carboxylate salt (-COO⁻) at basic pH.[1][2]

-

Phthalimido Group: This is a large, non-polar, and rigid aromatic structure. Its hydrophobicity significantly decreases the molecule's overall solubility in aqueous solutions and some polar organic solvents.

-

Alkyl Chain and Bromo-substituent: The five-carbon chain and the bromine atom contribute to the molecule's non-polar character, further favoring solubility in organic solvents over water.

Q2: I'm struggling to dissolve the compound in my reaction solvent. What is a good starting point for solvent selection?

A2: For a compound with both polar and non-polar characteristics, a good starting point is often a polar aprotic solvent. We recommend starting with solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), as they are effective at solvating both the polar carboxylic acid group and the non-polar phthalimido ring.[3] Dichloromethane (DCM) can also be effective, particularly if the downstream application is compatible. For highly hydrophobic peptides or derivatives, Dimethyl sulfoxide (DMSO) is a powerful solvent to consider, often used to create a concentrated stock solution that is then diluted into the reaction mixture.[4][5]